molecular formula C22H18N4O B4829177 6-METHYL-2-(PYRIDIN-4-YL)-N-[(PYRIDIN-4-YL)METHYL]QUINOLINE-4-CARBOXAMIDE

6-METHYL-2-(PYRIDIN-4-YL)-N-[(PYRIDIN-4-YL)METHYL]QUINOLINE-4-CARBOXAMIDE

Cat. No.: B4829177
M. Wt: 354.4 g/mol
InChI Key: VLKPJXBPWMEVRH-UHFFFAOYSA-N
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Description

6-METHYL-2-(PYRIDIN-4-YL)-N-[(PYRIDIN-4-YL)METHYL]QUINOLINE-4-CARBOXAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a quinoline core substituted with pyridine rings, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-METHYL-2-(PYRIDIN-4-YL)-N-[(PYRIDIN-4-YL)METHYL]QUINOLINE-4-CARBOXAMIDE typically involves multi-step organic synthesis. One common method includes the condensation of 6-methylquinoline-4-carboxylic acid with pyridine-4-carboxaldehyde under basic conditions, followed by reduction and subsequent amide formation . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often employing continuous flow reactors and automated systems to maintain consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

6-METHYL-2-(PYRIDIN-4-YL)-N-[(PYRIDIN-4-YL)METHYL]QUINOLINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinoline and pyridine compounds.

Scientific Research Applications

6-METHYL-2-(PYRIDIN-4-YL)-N-[(PYRIDIN-4-YL)METHYL]QUINOLINE-4-CARBOXAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-METHYL-2-(PYRIDIN-4-YL)-N-[(PYRIDIN-4-YL)METHYL]QUINOLINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain kinases or interact with DNA, leading to changes in cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • 2,4,6-tris(4-pyridyl)pyridine
  • 4-(2,6-di(pyridin-4-yl)pyridin-4-yl)benzonitrile
  • 3-(6-pyridin-3-yl)-2-[4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidin-1-yl]benzonitrile

Uniqueness

6-METHYL-2-(PYRIDIN-4-YL)-N-[(PYRIDIN-4-YL)METHYL]QUINOLINE-4-CARBOXAMIDE stands out due to its specific substitution pattern and the presence of both quinoline and pyridine rings.

Properties

IUPAC Name

6-methyl-2-pyridin-4-yl-N-(pyridin-4-ylmethyl)quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O/c1-15-2-3-20-18(12-15)19(13-21(26-20)17-6-10-24-11-7-17)22(27)25-14-16-4-8-23-9-5-16/h2-13H,14H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLKPJXBPWMEVRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2C(=O)NCC3=CC=NC=C3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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